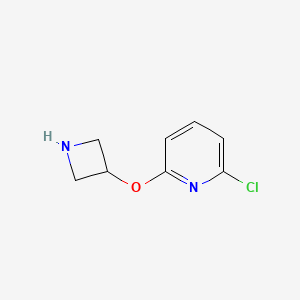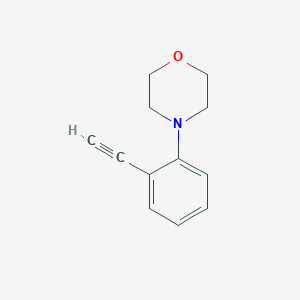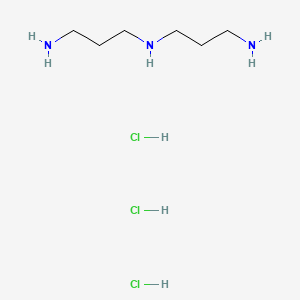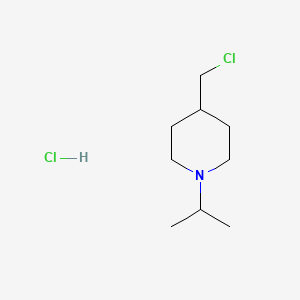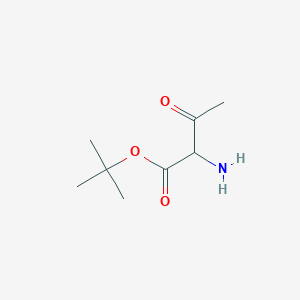
Tert-butyl 2-amino-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-3-oxobutanoate: is an organic compound with the molecular formula C8H15NO3 It is a derivative of acetoacetic acid and is characterized by the presence of a tert-butyl ester group, an amino group, and a keto group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tert-butyl 2-amino-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of tert-butyl acetoacetate with an amine under controlled conditions. For example, the reaction of tert-butyl acetoacetate with ammonia or primary amines in the presence of a catalyst can yield this compound . The reaction typically requires mild heating and can be carried out in solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as triethylamine or anhydrous magnesium sulfate may be employed to facilitate the reaction .
Análisis De Reacciones Químicas
Types of Reactions: Tert-butyl 2-amino-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl 2-amino-3-oxo-4-butanoate.
Reduction: Formation of tert-butyl 2-amino-3-hydroxybutanoate.
Substitution: Formation of tert-butyl 2-amino-3-halobutanoate.
Aplicaciones Científicas De Investigación
Tert-butyl 2-amino-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mecanismo De Acción
The mechanism of action of tert-butyl 2-amino-3-oxobutanoate involves its interaction with various molecular targets. The amino and keto groups can participate in hydrogen bonding and nucleophilic interactions, respectively. These interactions can modulate the activity of enzymes and receptors, leading to biological effects. The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through specific pathways .
Comparación Con Compuestos Similares
Tert-butyl acetoacetate: Similar in structure but lacks the amino group.
Tert-butyl 3-oxobutanoate: Similar but without the amino group.
Tert-butyl 2-amino-3-hydroxybutanoate: A reduced form of tert-butyl 2-amino-3-oxobutanoate.
Uniqueness: this compound is unique due to the presence of both amino and keto groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex molecules .
Propiedades
Número CAS |
87214-69-5 |
|---|---|
Fórmula molecular |
C8H15NO3 |
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-3-oxobutanoate |
InChI |
InChI=1S/C8H15NO3/c1-5(10)6(9)7(11)12-8(2,3)4/h6H,9H2,1-4H3 |
Clave InChI |
ZNIOMLUPZOTKGF-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



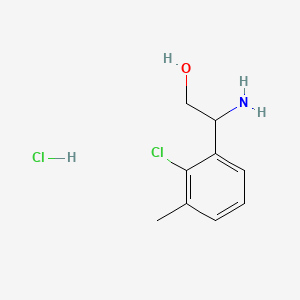
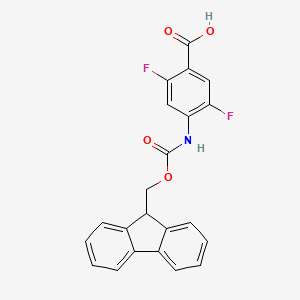
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)

